2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide
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Description
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C15H11ClF3N5O2S and its molecular weight is 417.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The compound and its derivatives have been synthesized as part of efforts to discover new drugs with minimized toxicity and enhanced efficacy. Derivatives of 1,2,4-triazol exhibit significant synthetic and pharmacological potential, prompting the study of their synthesis methods, physical and chemical properties, and biological activities. The synthesis involves stages of alkylation and Paal-Knorr condensation, leading to compounds with established physical and chemical characteristics and potential anti-exudative properties (Chalenko et al., 2019).
Another research highlighted the synthesis of acetamide derivatives through the condensation of 1,2,4-triazole-3-thiol and chloroacetamide in the presence of anhydrous potassium carbonate. These compounds underwent testing for antibacterial, antifungal, and anti-tuberculosis activities, emphasizing the wide range of potential pharmaceutical applications for 1,2,4-triazole derivatives (MahyavanshiJyotindra et al., 2011).
Biological Activities and Potential Applications
The potential biological activities of these compounds include anti-exudative effects, as demonstrated in experiments with white rats, comparing the effects of synthesized compounds with diclofenac sodium in formalin edema models. A significant percentage of the new derivatives exhibited anti-exudative properties, surpassing the reference drug in some cases, indicating their promise for further investigation as anti-inflammatory agents (Chalenko et al., 2019).
The antimicrobial screening of N-aryl-acetamide derivatives synthesized through a similar chemical framework revealed their in-vitro antibacterial, antifungal, and anti-tuberculosis potential. The structural elucidation of these compounds provides a foundation for exploring their use in treating infections caused by various pathogens (MahyavanshiJyotindra et al., 2011).
Properties
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N5O2S/c16-10-4-3-8(6-9(10)15(17,18)19)21-12(25)7-27-14-23-22-13(24(14)20)11-2-1-5-26-11/h1-6H,7,20H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTPMODCVYHDDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.